Cas no 606143-89-9 (Binimetinib)

Binimetinib structure
Binimetinib structure
Nom du produit:Binimetinib
Numéro CAS:606143-89-9
Le MF:C17H15BrF2N4O3
Mégawatts:441.226809740067
MDL:MFCD22124525
CID:836625
PubChem ID:10288191

Binimetinib Propriétés chimiques et physiques

Nom et identifiant

    • 1H-Benzimidazole-6-carboxamide, 5-[(4-bromo-2-fluorophenyl)amino]-4-fluoro-N-(2-hydroxyethoxy)-1-meth yl-
    • MEK162 (ARRY-162, ARRY-438162)
    • 1H-Benzimidazole-6-carboxamide, 5-[(4-bromo-2-fluorophenyl)amino]-4-fluoro-N-(2-hydroxyethoxy)...
    • 1H-Benzimidazole-6-carboxamide,5-[(4-bromo-2-fluorophenyl)amino]-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-
    • 5-[(4-Bromo-2-fluorophenyl)amino]-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzimidazole-6-carboxamide
    • 6-(4-bromo-2-fluoroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide
    • Binimetinib
    • Binimetinib (MEK-162)
    • Binimetinib (MEK-162, ARRY-162, ARRY-438162)
    • Binimetinib (MEK162, ARRY-162, ARRY-438162)
    • MEK 162
    • MK-1775
    • 6-(4-bromo-2-fluorophenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid (2-hydroxyethoxy)amide
    • 6-(4-bromo-2-fluorophenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid-(2-hydroxyethyoxy)amide
    • ARRY 162
    • ARRY 438162
    • ARRY-162
    • ARRY-162,MEK-162
    • ARRY-438162
    • MEK-162
    • QCR-138
    • MEK162
    • 181R97MR71
    • Binimetinib [USAN:INN]
    • Mektovi
    • Mektovi (TN)
    • MEK162(Binimetinib)
    • Binimetinib (JAN/USAN)
    • MLS006011180
    • C17H15BrF2N4O3
    • GTPL7921
    • binimetinibum
    • NCGC00345804-10
    • BRD-K82244583-001-01-3
    • AKOS026750517
    • NSC788187
    • UNII-181R97MR71
    • SCHEMBL570088
    • 6-(4-bromo-2-fluorophenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid (2-hydroxyethyoxy)-amide
    • NCGC00345804-01
    • Binimetinib; Mek162
    • HMS3747G09
    • NS00072273
    • BINIMETINIB [JAN]
    • BINIMETINIB [WHO-DD]
    • 5-((4-BROMO-2-FLUOROPHENYL)AMINO)-4-FLUORO-N-(2-HYDROXYETHOXY)-1-METHYL-1H-BENZIMIDAZOLE-6-CARBOXAMIDE
    • ARRY-162; ARRY-438162; MEK 162; ARRY 162; ARRY 438162
    • US11147816, Binimetinib (ARRY-162, ARRY-438162)
    • 5-(4-Bromo-2-fluoroanilino)-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzimidazole-6-carboxamide
    • MFCD22124525
    • NSC799361
    • 6-[(4-bromo-2-fluorophenyl)amino]-7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide
    • 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzo[d]imidazole-6-carboxamide
    • DB11967
    • 5-[(4-Bromo-2-fluorophenyl)amino]-4-fluoro-N-(2-hydroxyethoxy)-1-methylbenzimidazole-6-carboxamide
    • AC-29023
    • SMR004702949
    • QO7
    • N-(2-hydroxyethoxy)-4-fluoro-5-(2-fluoro-4-bromophenylamino)-1-methyl-1H-benzoimidazole-6-carboxamide
    • 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzo[d]imidazole-6-carboxamide.
    • Binimetinib (MEK162)
    • 1073666-70-2
    • EX-A1024
    • cas:606143-89-9;MEK162
    • CS-0627
    • CHEMBL3187723
    • BDBM520649
    • BINIMETINIB [MI]
    • BINIMETINIB [USAN]
    • CHEBI:145371
    • 1H-Benzimidazole-6-carboxamide, 5-[(4-bromo-2-fluorophenyl)amino]-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-; 5-[(4-Bromo-2-fluorophenyl)amino]-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzimidazole-6-carboxamide; ARRY 162; ARRY 438162; MEK 162
    • GLXC-04704
    • D10604
    • SY284756
    • 5-((4-BROMO-2-FLUOROPHENYLAMINO)-4-FLUORO-N-(2-HYDROXYETHOXY)-1-METHYL-1H-BENZO (D) IMIDAZOLE-6-CARBOXAMIDE
    • SB16501
    • Binimetinib;MEK-162; ARRY-162;ARRY-438162
    • NVP-MEK162
    • HY-15202
    • CCG-269133
    • AS-16706
    • 4-Quinazolinamine, N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[[(3aa,5a,6aa)-octahydro- 2-methylcyclopenta[c]pyrrol-5-yl]methoxy]-
    • L01XE41
    • SW219910-1
    • MEK162(Binimetinib)?
    • NSC764042
    • EN300-7411873
    • ACWZRVQXLIRSDF-UHFFFAOYSA-N
    • BCP06780
    • 5-(4-Bromo-2-fluorophenylamino)-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzo[d]imidazole-6-carboxamide
    • DTXSID70209422
    • Q19903515
    • BINIMETINIB [ORANGE BOOK]
    • Binimetinib (JAN/USAN/INN)
    • NSC-788187
    • BINIMETINIB [INN]
    • NSC-764042
    • s7007
    • NSC-799361
    • 1H-BENZIMIDAZOLE-6-CARBOXAMIDE, 5-((4-BROMO-2-FLUOROPHENYL)AMINO)-4-FLUORO-N-(2-HYDROXYETHOXY)-1-METHYL-
    • 5-(4-BROMO-2-FLUOROPHENYLAMINO)-4-FLUORO-N-(2-HYDROXYETHOXY)-1-METHYL-1H-BENZO(D)IMIDAZOLE-6-CARBOXAMIDE
    • 1H-Benzimidazole-6-carboxamide, 5-[(4-bromo-2-fluorophenyl)amino]-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-
    • 606143-89-9
    • DA-35030
    • 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-1,3-benzodiazole-6-carboxamide
    • J-516581
    • HMS3652J14
    • 5-[(4-bromo-2-fluorophenyl)amino]-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-1,3-benzodiazole-6-carboxamide
    • MDL: MFCD22124525
    • Piscine à noyau: 1S/C17H15BrF2N4O3/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26)
    • La clé Inchi: ACWZRVQXLIRSDF-UHFFFAOYSA-N
    • Sourire: BrC1C([H])=C([H])C(=C(C=1[H])F)N([H])C1=C(C2=C(C([H])=C1C(N([H])OC([H])([H])C([H])([H])O[H])=O)N(C([H])([H])[H])C([H])=N2)F

Propriétés calculées

  • Qualité précise: 440.02956g/mol
  • Charge de surface: 0
  • XLogP3: 3.1
  • Nombre de donneurs de liaisons hydrogène: 3
  • Nombre de récepteurs de liaison hydrogène: 7
  • Nombre de liaisons rotatives: 6
  • Masse isotopique unique: 440.02956g/mol
  • Masse isotopique unique: 440.02956g/mol
  • Surface topologique des pôles: 88.4Ų
  • Comptage des atomes lourds: 27
  • Complexité: 521
  • Comptage atomique isotopique: 0
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Nombre d'unités de liaison covalente: 1

Propriétés expérimentales

  • Dense: 1.67
  • Le PSA: 91.90000
  • Le LogP: 3.65910

Binimetinib Informations de sécurité

  • Mot signal:Warning
  • Description des dangers: H302-H315-H319-H335
  • Déclaration d'avertissement: P261-P305+P351+P338
  • Conditions de stockage:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Binimetinib PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2508-5 mg
Binimetinib
606143-89-9 99.00%
5mg
¥444.00 2022-04-26
eNovation Chemicals LLC
D572829-500MG
Binimetinib
606143-89-9 97%
500mg
$320 2023-09-02
ChemScence
CS-0627-200mg
Binimetinib
606143-89-9 99.55%
200mg
$190.0 2022-04-27
ChemScence
CS-0627-100mg
Binimetinib
606143-89-9 99.55%
100mg
$120.0 2022-04-27
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R024212-250mg
Binimetinib
606143-89-9 98%
250mg
¥2074 2024-05-22
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M126898-250mg
Binimetinib
606143-89-9 98%
250mg
¥2851.90 2023-09-02
TRC
M208300-100mg
MEK 162
606143-89-9
100mg
$ 322.00 2023-09-07
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB02673-5g
6-(4-bromo-2-fluoroanilino)-7-fluoro-n-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide
606143-89-9 95%
5g
$4500 2023-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M126898-50mg
Binimetinib
606143-89-9 98%
50mg
¥1058.90 2023-09-02
S e l l e c k ZHONG GUO
S7007-200mg
Binimetinib (MEK162)
606143-89-9 99.98%
200mg
¥6470.1 2023-09-15

Binimetinib Méthode de production

Binimetinib Littérature connexe

Articles recommandés

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:606143-89-9)Binimetinib
A857417
Pureté:99%/99%
Quantité:250mg/1g
Prix ($):289.0/1012.0
atkchemica
(CAS:606143-89-9)Binimetinib
CL3555
Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête